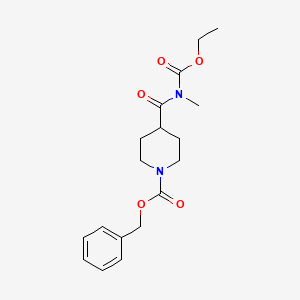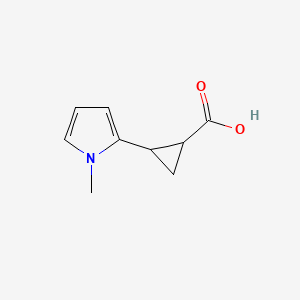
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a pyrazole ring substituted with a formyl group and a hexanenitrile chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution with Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Attachment of Hexanenitrile Chain: The hexanenitrile chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: 4-(4-Carboxy-1H-pyrazol-1-yl)hexanenitrile
Reduction: 4-(4-Formyl-1H-pyrazol-1-yl)hexanamine
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-1-yl)benzonitrile: Similar structure with a benzonitrile group instead of a hexanenitrile chain.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(4-Formyl-1H-pyrazol-1-yl)hexanenitrile is unique due to the combination of its formyl-substituted pyrazole ring and hexanenitrile chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(4-formylpyrazol-1-yl)hexanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-2-10(4-3-5-11)13-7-9(8-14)6-12-13/h6-8,10H,2-4H2,1H3 |
InChIキー |
NKXPAHINIMQGTC-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC#N)N1C=C(C=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)
![8-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B11781834.png)
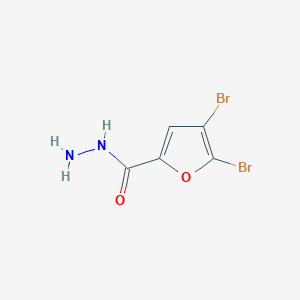

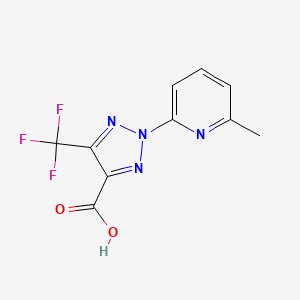

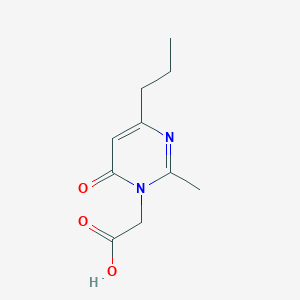


![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)
